
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves the reaction of benzofuranone with bromine and ammonia under controlled conditions . The reaction typically proceeds through the bromination of benzofuranone followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,3-dihydro-1-benzofuran-3-one: Lacks the amino group but shares the benzofuran core structure.
4-Amino-2,3-dihydro-1-benzofuran-3-one: Similar structure but without the bromine substituent.
4-Amino-6-chloro-2,3-dihydro-1-benzofuran-3-one: Chlorine substituent instead of bromine.
Uniqueness
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both amino and bromine substituents, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific applications .
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
4-amino-6-bromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3,10H2 |
InChI-Schlüssel |
HXUAYYQRMKVHFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C=C(C=C2O1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


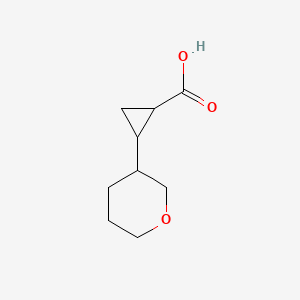
![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
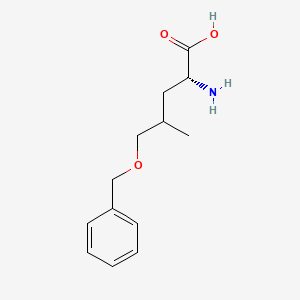
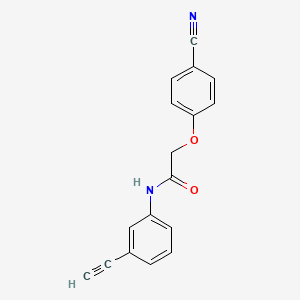
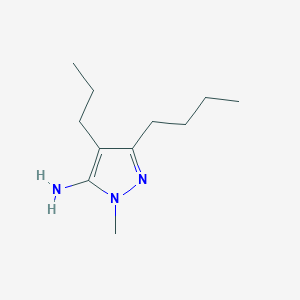



![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)

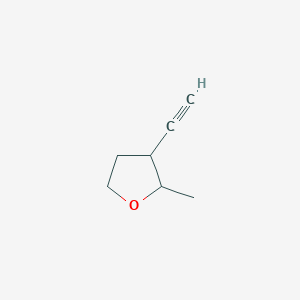
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)

![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
